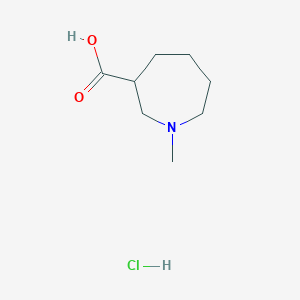

1-methylazepane-3-carboxylic acid hydrochloride

Description

Overview of Azepane Heterocyclic Scaffolds in Advanced Organic Synthesis

Azepanes, which are seven-membered saturated nitrogen-containing heterocycles, are crucial structural motifs in a multitude of biologically active compounds. nih.govchemistryviews.org The azepane ring is a key component in several approved drugs and numerous experimental therapeutic agents. lifechemicals.com Its structural flexibility, conferred by the seven-membered ring, allows for diverse conformational arrangements, which can be pivotal for biological activity. lifechemicals.com Synthetic organic chemists continue to develop new methodologies for the construction and functionalization of the azepane scaffold, including ring-closing reactions, ring-expansion strategies, and multi-step sequences. researchgate.net These synthetic efforts are driven by the wide range of pharmacological activities associated with azepane-containing molecules, such as anticancer, antimicrobial, and central nervous system-related activities. nih.govresearchgate.net The ability to introduce various substituents onto the azepane ring is critical for fine-tuning the pharmacological profiles of these compounds. lifechemicals.com

Significance of Carboxylic Acid Functionalities in Chemical Building Blocks

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. gneechem.com Its utility stems from its ability to participate in a wide array of chemical transformations, including esterification, amidation, and reduction. gneechem.com In the context of drug design and medicinal chemistry, the carboxylic acid moiety can play a critical role in the binding of a molecule to its biological target through the formation of hydrogen bonds and charge-charge interactions. researchgate.net Furthermore, the acidic nature of the carboxyl group allows for the formation of salts, which can enhance the water solubility and bioavailability of pharmaceutical compounds. researchgate.net In materials science, carboxylic acids are employed in the construction of metal-organic frameworks (MOFs) and coordination polymers due to their ability to coordinate with metal ions. mdpi.com

Contextualization of 1-Methylazepane-3-carboxylic Acid Hydrochloride as a Research Entity

This compound is a specific derivative of the azepane scaffold that incorporates both the cyclic amine and a carboxylic acid functionality. The presence of the N-methyl group fixes the nitrogen substitution pattern, while the carboxylic acid at the 3-position of the ring offers a site for further chemical modification. The hydrochloride salt form of this compound suggests its potential for improved handling and solubility in aqueous media, which is a desirable characteristic for many research applications.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest its utility as a valuable building block in synthetic and medicinal chemistry. It can be envisioned as a scaffold for the generation of libraries of more complex molecules for screening in drug discovery programs. The combination of a chiral center (at the 3-position), a tertiary amine, and a carboxylic acid makes it an interesting candidate for the synthesis of novel compounds with potential biological activities.

Below is a data table summarizing the key chemical properties of the parent compound, 1-methylazepane-3-carboxylic acid.

| Property | Value |

| Molecular Formula | C8H15NO2 |

| PubChem CID | 53302305 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-methylazepane-3-carboxylic acid |

This data is for the parent compound, not the hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylazepane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWUZGPFFGXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylazepane 3 Carboxylic Acid Hydrochloride and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Azepane-3-carboxylic Acid Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. acs.orgnih.gov For the 1-methylazepane-3-carboxylic acid core, several strategic disconnections can be envisioned, primarily focusing on the formation of the seven-membered ring and the introduction of the carboxylic acid functionality.

A primary disconnection strategy involves breaking the C-N bond within the azepane ring. This leads to a linear amino acid precursor, which can be cyclized in a subsequent step. For instance, a C2-N1 disconnection suggests an intramolecular nucleophilic substitution or reductive amination as the key ring-forming step. The precursor for such a cyclization would be a 6-aminoheptanoic acid derivative.

Another key disconnection is at the C3-C4 bond, which could be formed via a ring-closing metathesis (RCM) reaction of a suitable diene precursor. This approach offers the advantage of forming the cyclic system with potential for stereocontrol.

Functional group interconversion (FGI) is also a crucial aspect of the retrosynthetic analysis. youtube.com The carboxylic acid group at the 3-position can be retrosynthetically derived from a corresponding ester, nitrile, or alcohol precursor, which may offer advantages in certain synthetic steps. The N-methyl group can be introduced late in the synthesis via N-alkylation of a secondary amine precursor.

A plausible retrosynthetic pathway for 1-methylazepane-3-carboxylic acid is outlined below:

Target Molecule: 1-Methylazepane-3-carboxylic acid hydrochloride

Disconnection 1 (C-N bond): This disconnection points towards an intramolecular cyclization of a linear precursor.

Precursor 1: A 6-halo- or 6-tosyloxy-2-substituted heptanoic acid derivative and methylamine. The cyclization would proceed via nucleophilic substitution.

Disconnection 2 (C-C bond within the ring): A Dieckmann condensation approach could be considered, disconnecting the C2-C3 bond.

Precursor 2: A diester precursor, which upon intramolecular cyclization would form a β-keto ester that can be further manipulated to introduce the desired functionality.

These retrosynthetic strategies provide a logical framework for designing various synthetic routes to the azepane-3-carboxylic acid scaffold.

Development of Novel and Efficient Synthetic Pathways

Building upon the retrosynthetic analysis, chemists have developed several innovative and efficient pathways to access azepane-3-carboxylic acid derivatives. These methods often focus on stereoselectivity, atom economy, and the application of green chemistry principles.

Stereoselective Synthesis of Chiral Azepane-3-carboxylic Acid Derivatives

The synthesis of enantiomerically pure chiral azepane-3-carboxylic acid derivatives is of high importance for their application in pharmaceuticals. nih.govljmu.ac.uk Several stereoselective strategies have been developed:

Asymmetric Catalysis: The use of chiral catalysts in key ring-forming reactions, such as intramolecular hydroamination or cyclization of prochiral precursors, can lead to the formation of enantioenriched azepanes.

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as amino acids or sugars, provides a straightforward way to introduce stereocenters into the azepane ring. nih.govacs.org For example, the synthesis of hydroxylated azepane iminosugars has been achieved through stereoselective reactions starting from D-mannose. nih.govacs.org

Resolution of Racemates: Classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or enzymatic resolution, can be employed to separate enantiomers of racemic azepane-3-carboxylic acid.

A notable example is the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where an osmium-catalyzed tethered aminohydroxylation reaction was a key step in controlling the stereochemistry. nih.govacs.org

Multi-component Reaction Approaches to Azepane Cores

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com The development of MCRs for the synthesis of azepane cores is an active area of research.

One such approach involves a three-component cascade of unactivated alkenes with sulfur dioxide and aryldiazonium tetrafluoroborates to generate sulfonylated azepines, which can be subsequently reduced to the corresponding azepanes. acs.org This method allows for the rapid construction of the seven-membered ring with the introduction of functionality.

Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. researchgate.netingentaconnect.comrsc.orgkean.edu In the context of azepane synthesis, this includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic Reactions: Employing catalytic methods, including biocatalysis, to reduce the amount of waste generated from stoichiometric reagents. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. MCRs are a prime example of this principle. mdpi.com

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption.

An example of a green synthesis approach is the use of dimethyl carbonate as a methylating agent for the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine from ε-caprolactam, which avoids the use of more toxic methylating agents. ingentaconnect.com

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and process chemistry to ensure safety, efficiency, and cost-effectiveness. nih.gov

Catalytic Systems for Azepane Ring Formation

The formation of the seven-membered azepane ring is often the most challenging step in the synthesis. The use of catalytic systems can significantly improve the efficiency of this transformation.

Transition Metal Catalysis: Transition metals such as palladium, rhodium, and copper are widely used to catalyze ring-closing reactions. For instance, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been developed for the synthesis of functionalized azepines. nih.gov

Organocatalysis: Organocatalysts have emerged as a powerful tool in asymmetric synthesis. rsc.org For the synthesis of azepanes, organocatalysts can be used to promote enantioselective intramolecular Michael additions or aldol (B89426) reactions to form the seven-membered ring.

Biocatalysis: Enzymes offer high selectivity and can operate under mild conditions, making them attractive catalysts for industrial processes. acs.org Lipases and other enzymes can be used for kinetic resolution of racemic intermediates or for stereoselective transformations in the synthesis of chiral azepanes.

The choice of catalyst and reaction conditions (temperature, pressure, solvent, and concentration) must be carefully optimized to maximize yield and selectivity while minimizing by-product formation.

| Catalytic System | Key Reaction | Advantages |

| Transition Metal Catalysis | Ring-closing metathesis, intramolecular amination | High efficiency, broad substrate scope |

| Organocatalysis | Asymmetric intramolecular Michael addition | Metal-free, enantioselective |

| Biocatalysis | Enzymatic resolution, stereoselective reactions | High selectivity, mild conditions, environmentally friendly |

Table 1: Comparison of Catalytic Systems for Azepane Ring Formation

The development of robust and scalable synthetic routes to this compound and its analogues relies on a deep understanding of retrosynthetic principles, the application of modern synthetic methodologies, and the careful optimization of reaction conditions. The integration of stereoselective techniques, multi-component reactions, and green chemistry principles will continue to drive innovation in this important area of medicinal chemistry.

Functional Group Tolerance in Synthetic Transformations

The synthesis of complex molecules like 1-methylazepane-3-carboxylic acid and its analogues requires methodologies that can tolerate a wide variety of functional groups. Research into the synthesis of seven-membered N-heterocycles has shown that certain protocols offer good functional group tolerance. researchgate.net For instance, in the gold(I)-catalyzed cycloisomerization used to create heterospirocycles, it has been observed that cyclic substrates exhibit a better tolerance for nearby heteroatoms compared to linear substrates. acs.org This is a crucial consideration in the synthesis of substituted azepanes, where the proximity of the amine and carboxylic acid groups, or other introduced functionalities, can influence reaction outcomes. acs.org

Synthetic strategies, such as formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene, have been developed to efficiently produce azepane derivatives, demonstrating good tolerance for various functional groups. researchgate.net Similarly, mild reaction conditions are often compatible with sensitive functional or protecting groups, which can prevent potential side reactions and broaden the applicability of the synthesis in creating a diverse range of analogues. alfa-chemistry.com The development of robust methods for constructing medium-ring heterocyclic systems like azepane has been challenged by slow cyclization kinetics, making functional group tolerance a key factor in achieving viable synthetic routes. nih.gov

The table below summarizes the tolerance of various functional groups in relevant synthetic transformations for preparing azepane-like structures.

| Functional Group | Tolerance in Azepane Synthesis | Relevant Synthetic Context | Citation |

| Esters | Generally well-tolerated | Often used as precursors or protecting groups for carboxylic acids. | nih.gov |

| Amides | Well-tolerated | Stable under many reaction conditions used for ring formation. | researchgate.net |

| Halogens (Br, Cl) | Tolerated | C(sp²)-Br bonds can be leveraged for further derivatization post-cyclization. | acs.org |

| Hydroxyl (OH) | Tolerated with protection | Often requires protection (e.g., as silyl ethers) to prevent side reactions. | nih.gov |

| Ketones | Tolerated | Can be used as a handle for further functionalization of the azepane ring. | acs.org |

| Boronic Esters (Bpin) | Tolerated | Allows for subsequent cross-coupling reactions to introduce complexity. | acs.org |

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group in 1-methylazepane-3-carboxylic acid is a versatile functional handle for creating a wide array of derivatives. thermofisher.com Chemical derivatization is often employed to modify the physicochemical properties of the molecule, facilitate analysis, or synthesize new analogues with potentially different biological activities. nih.gov The primary methods for derivatizing carboxylic acids involve conversion into esters, amides, or modification of the carbon skeleton through reduction or oxidation. thermofisher.com

Esterification and amidation are among the most common derivatization reactions for carboxylic acids. nih.govnih.gov These transformations replace the hydroxyl group of the carboxylic acid with an alkoxy or amino group, respectively.

Esterification: The conversion of carboxylic acids to their corresponding esters is a fundamental transformation. colostate.edu A variety of methods are available, ranging from classic Fischer esterification using an alcohol in the presence of a strong acid catalyst to milder, more specialized techniques. nih.gov For instance, trimethylchlorosilane in methanol provides an efficient system for the esterification of amino acids at room temperature, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov Imidazole carbamates, such as methyl imidazole carbamate (MImC), have also been introduced as chemoselective reagents for high-yield esterification across a diverse range of substrates. organic-chemistry.org

Amidation: The formation of an amide bond is a critical reaction in medicinal chemistry. researchgate.net Direct amidation of carboxylic acids with amines can be challenging and often requires activating agents to facilitate the reaction. nih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which activate the carboxyl group to form an unstable O-acylisourea intermediate that is susceptible to nucleophilic attack by an amine. researchgate.net Other approaches utilize reagents like 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. researchgate.net More recently, methyltrimethoxysilane (MTM) has been demonstrated as an effective and inexpensive reagent for the direct amidation of carboxylic acids with amines. nih.gov

The following table outlines common reagents used for these transformations.

| Transformation | Reagent/Method | Description | Citation |

| Esterification | Thionyl chloride (SOCl₂) in Methanol | A classic, highly effective method for forming methyl esters. | nih.gov |

| Esterification | Trimethylchlorosilane (TMSCl) in Methanol | A mild and efficient method for preparing methyl ester hydrochlorides. | nih.gov |

| Esterification | Imidazole Carbamates (e.g., MImC) | Chemoselective reagents that offer a safer alternative to diazomethane. | organic-chemistry.org |

| Amidation | Carbodiimides (e.g., EDAC, DCC) | Widely used coupling agents that activate the carboxylic acid for amine coupling. | thermofisher.comresearchgate.net |

| Amidation | 1,1'-Carbonyldiimidazole (CDI) | Activates the carboxyl group to form an acylimidazole intermediate. | researchgate.net |

| Amidation | Methyltrimethoxysilane (MTM) | An inexpensive silicon-based reagent for direct amidation. | nih.gov |

The carboxylic acid moiety can also be subjected to reduction or oxidation to yield different functional groups.

Reduction: The carboxyl group is at a relatively high oxidation state and can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are required for this transformation. libretexts.org The reaction typically proceeds through the addition of a hydride to the carbonyl carbon, eventually forming an aldehyde which is immediately reduced further to the alcohol. libretexts.org It is important to note that milder reducing agents such as sodium borohydride (NaBH₄) are not capable of reducing carboxylic acids. libretexts.org Direct partial reduction of a carboxylic acid to an aldehyde is not generally feasible in a single step. libretexts.org

Oxidation: Further oxidation of a carboxylic acid typically results in the loss of the carboxyl carbon as carbon dioxide, a process known as decarboxylation. libretexts.org The outcome for the rest of the molecule depends on the specific reaction conditions. libretexts.org For example, in the Hunsdiecker reaction, a silver salt of the carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom, resulting in the oxidation of both the carboxyl carbon and the remaining organic structure. libretexts.org The oxidation of the azepane ring itself can be complex. The use of reagents like selenium dioxide on certain azepine derivatives can lead to various products, including those resulting from ring-opening or ring-contraction. researchgate.net

| Transformation | Reagent | Product | Citation |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.org |

| Reduction | Diborane (B₂H₆) | Primary Alcohol | libretexts.org |

| Oxidative Decarboxylation | Silver Salt + Bromine (Hunsdiecker Reaction) | Alkyl/Aryl Bromide | libretexts.org |

| Oxidation of Azepine Ring | Selenium Dioxide (SeO₂) | Ring-opened or ring-contracted products | researchgate.net |

Salt Formation Chemistry: Focus on Hydrochloride Derivatization

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is a crucial step for the purification, handling, and bioavailability of many amine-containing compounds. youtube.comspectroscopyonline.com

The formation of this compound is a straightforward acid-base reaction. quora.com The tertiary amine nitrogen atom in the 1-methylazepane ring possesses a lone pair of electrons, rendering it basic. spectroscopyonline.com When reacted with a strong mineral acid like hydrochloric acid (HCl), the lone pair on the nitrogen atom accepts a proton (H⁺) from the acid. youtube.comspectroscopyonline.com

This protonation event results in the formation of a tertiary ammonium (B1175870) cation (R₃NH⁺), where the nitrogen atom bears a positive formal charge. spectroscopyonline.comquora.com The positively charged ammonium ion then forms an ionic bond with the chloride anion (Cl⁻) from the dissociated HCl. youtube.com The resulting product is an amine salt, specifically a hydrochloride salt. spectroscopyonline.com These salts are typically crystalline, solid materials which are often more readily purified by crystallization than their free base counterparts. alfa-chemistry.comyoutube.com A significant advantage of converting the amine to its hydrochloride salt is the substantial increase in water solubility, a property that is highly desirable for many applications. alfa-chemistry.comspectroscopyonline.com

Spectroscopic and Structural Elucidation Techniques for Azepane Carboxylic Acid Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex cyclic systems like azepane carboxylic acids. It provides critical data for confirming the molecular structure, assessing purity, and determining stereochemistry.

One-dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 1-methylazepane-3-carboxylic acid hydrochloride, distinct signals would be expected for the N-methyl protons, the methine proton at the C3 position (adjacent to the carboxylic acid), and the multiple methylene (B1212753) protons of the azepane ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm), though it may exchange with solvent protons like D₂O. princeton.edu The presence of the hydrochloride salt would result in a downfield shift of protons near the positively charged nitrogen atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the N-methyl carbon, the C3 methine carbon, and the various methylene carbons of the seven-membered ring. princeton.edu

Two-dimensional (2D) NMR: 2D NMR experiments are indispensable for unambiguously assigning the signals from the complex, often overlapping, proton and carbon spectra of cyclic molecules. slideshare.netchimia.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for tracing the connectivity of the protons around the azepane ring, establishing which methylene groups are adjacent to each other and to the C3 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the azepane ring and the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly powerful for determining the relative stereochemistry and conformation of the molecule. For a substituted azepane ring, NOESY can reveal through-space interactions between the C3 proton and other protons on the ring, helping to establish its cis or trans relationship to other ring protons and providing insight into the ring's preferred conformation (e.g., chair or boat-like).

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

| N-CH₃ | ~2.8 - 3.2 | ~45 - 50 | HMBC to C2, C7 |

| H2, H7 | ~3.0 - 3.6 | ~55 - 65 | COSY to H3/H6; HSQC to C2/C7 |

| H3 | ~2.9 - 3.4 | ~40 - 45 | COSY to H2, H4; HMBC to C=O |

| H4, H5, H6 | ~1.5 - 2.2 | ~25 - 35 | COSY correlations within the ring |

| COOH | ~11 - 13 (broad) | ~170 - 175 | - |

Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions. Data is extrapolated from general knowledge of similar chemical structures.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). acs.org This precision allows for the determination of the exact elemental formula of the parent ion of 1-methylazepane-3-carboxylic acid. For the protonated molecule [M+H]⁺, HRMS can distinguish its formula (C₈H₁₆NO₂⁺) from other combinations of atoms that might have the same nominal mass, thereby confirming the molecular identity.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of 1-methylazepane-3-carboxylic acid), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. researchgate.net For cyclic amines and carboxylic acids, fragmentation patterns are often predictable. youtube.commiamioh.edu

Key fragmentation pathways for 1-methylazepane-3-carboxylic acid would likely include:

Loss of Water [M+H - H₂O]⁺: A common fragmentation for carboxylic acids.

Loss of the Carboxyl Group [M+H - COOH]⁺: Decarboxylation is a characteristic fragmentation pathway.

Alpha-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. This is a dominant fragmentation mode for amines, leading to the formation of stable iminium ions. ntu.edu.sg For this molecule, cleavage could occur on either side of the nitrogen within the ring, leading to ring-opening.

Ring Fragmentation: The azepane ring itself can undergo cleavage, leading to a series of smaller fragment ions, often through the loss of ethylene (B1197577) or other small neutral molecules.

Interactive Data Table: Predicted MS/MS Fragmentation for 1-methylazepane-3-carboxylic acid [M+H]⁺ (Nominal Mass: 158)

| Fragment Ion (m/z) | Proposed Loss | Structural Implication |

| 140 | H₂O | Presence of carboxylic acid |

| 113 | COOH | Presence of carboxylic acid |

| 98 | C₂H₅NO | Ring fragmentation and loss of N-methyl group |

| 71 | C₅H₁₀O | Cleavage adjacent to nitrogen |

| 58 | C₆H₉O₂ | Alpha-cleavage and ring opening |

Note: These are predicted fragmentation patterns. Actual observed fragments can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. nih.govrsc.org These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. scitepress.org

For this compound, key vibrational bands would be expected for:

O-H Stretch: A very broad absorption in the IR spectrum, typically in the 2500–3300 cm⁻¹ range, characteristic of the hydrogen-bonded carboxylic acid O-H group.

N⁺-H Stretch: A broad band in the IR spectrum, often around 2400-2700 cm⁻¹, resulting from the protonated amine hydrochloride.

C-H Stretches: Sharp peaks in both IR and Raman spectra between 2800 and 3000 cm⁻¹ from the methyl and methylene groups.

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1700–1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. rsc.org

N-H Bend: Bending vibrations for the amine salt can be observed in the 1500-1600 cm⁻¹ region.

C-N Stretch: This vibration, expected in the 1000–1250 cm⁻¹ range, confirms the presence of the amine functionality.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| Amine Salt | N⁺-H stretch | 2400 - 2700 | Medium, Broad | Weak |

| Alkyl | C-H stretch | 2850 - 3000 | Strong | Strong |

| Carbonyl | C=O stretch | 1700 - 1730 | Very Strong | Medium |

| Amine Salt | N-H bend | 1500 - 1600 | Medium | Weak |

| Amine | C-N stretch | 1000 - 1250 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a complete structural model can be generated.

This technique provides unambiguous data on:

Molecular Connectivity: Confirms the bonding arrangement of all atoms.

Bond Lengths and Angles: Provides precise measurements of all intramolecular distances and angles.

Conformation: Reveals the exact conformation of the azepane ring (e.g., twist-chair, boat) as it exists in the crystal lattice. acs.org

Stereochemistry: Unambiguously determines the relative stereochemistry of substituents on the ring.

Absolute Configuration: For a chiral molecule like 1-methylazepane-3-carboxylic acid (which has a stereocenter at C3), X-ray crystallography using anomalous dispersion is the most reliable method to determine its absolute configuration (i.e., whether it is the R or S enantiomer). thieme-connect.desoton.ac.uknih.gov This is crucial for understanding its biological activity.

Intermolecular Interactions: Shows how the molecules pack in the crystal, revealing details about hydrogen bonding (e.g., between the carboxylic acid and the chloride ion) and other non-covalent interactions that stabilize the crystal structure.

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for confirming assignments made by other spectroscopic methods. rsc.orgacs.org

Interactive Data Table: Information Derived from X-ray Crystallography

| Structural Parameter | Description | Importance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental crystal characteristic. |

| Space Group | The symmetry elements present in the crystal structure. | Defines the packing arrangement. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Defines the complete 3D structure. |

| Absolute Configuration | The absolute spatial arrangement of atoms (R/S designation). | Essential for chiral molecules. dundee.ac.uk |

| Ring Conformation | The specific pucker of the azepane ring (e.g., chair, boat). | Defines the molecule's shape in the solid state. |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles. | Explains crystal packing and stability. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

The enantiomeric characterization of chiral molecules such as 1-methylazepane-3-carboxylic acid is crucial for understanding their interaction with other chiral systems, particularly in biological and pharmacological contexts. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful, non-destructive techniques for determining the absolute configuration and enantiomeric purity of chiral compounds. While specific experimental CD and ORD data for this compound are not available in the current scientific literature, the principles of these techniques can be applied to understand how its stereoisomers would be characterized.

The chirality of 1-methylazepane-3-carboxylic acid originates from the stereocenter at the C3 position of the azepane ring. This gives rise to two enantiomers: (R)-1-methylazepane-3-carboxylic acid and (S)-1-methylazepane-3-carboxylic acid. These enantiomers are non-superimposable mirror images and would exhibit equal but opposite chiroptical properties.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or, more commonly, molar ellipticity [θ] against wavelength.

The two enantiomers, (R) and (S), would be expected to produce CD spectra that are mirror images of each other. For instance, if the (R)-enantiomer displays a positive Cotton effect (a positive peak) at a specific wavelength, the (S)-enantiomer would display a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. The intensity and sign of the Cotton effect are highly sensitive to the spatial arrangement of the atoms around the chromophore, which is dictated by the absolute configuration at the C3 center and the preferred conformation of the flexible seven-membered azepane ring.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against wavelength. The phenomenon where the ORD curve shows a peak and a trough in the vicinity of a chromophore's absorption band is known as the Cotton effect.

Similar to CD spectroscopy, the (R) and (S) enantiomers of 1-methylazepane-3-carboxylic acid would produce mirror-image ORD curves. A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The sign of the Cotton effect in both CD and ORD is directly related to the absolute configuration of the molecule. By comparing the experimentally obtained spectra with spectra predicted by quantum chemical calculations or with spectra of structurally similar compounds of known configuration, the absolute configuration of the enantiomers can be assigned.

Application to 1-methylazepane-3-carboxylic acid

To characterize the enantiomers of this compound, one would first separate the racemic mixture into its individual (R) and (S) forms using chiral chromatography. Subsequently, CD and ORD spectra for each pure enantiomer would be recorded.

The flexible nature of the seven-membered azepane ring means that the molecule likely exists as an equilibrium of multiple conformers in solution. The observed CD and ORD spectra would be a Boltzmann-weighted average of the spectra of all contributing conformers. Computational modeling would be an essential tool to predict the stable conformations and their corresponding theoretical spectra to aid in the assignment of the absolute configuration.

The table below illustrates the type of data that would be generated from such a chiroptical analysis. Note: This data is hypothetical and serves only as an example of expected results, as no experimental data for this specific compound has been published.

| Spectroscopic Technique | Enantiomer | Expected Observation (Hypothetical) | Wavelength (λ_max) |

| Circular Dichroism (CD) | (R)-enantiomer | Positive Cotton Effect | ~210 nm |

| (S)-enantiomer | Negative Cotton Effect | ~210 nm | |

| Optical Rotatory Dispersion (ORD) | (R)-enantiomer | Positive Cotton Effect (Peak then Trough) | Peak: ~225 nm, Trough: ~205 nm |

| (S)-enantiomer | Negative Cotton Effect (Trough then Peak) | Trough: ~225 nm, Peak: ~205 nm |

This table demonstrates the principle of mirror-image spectra for enantiomers. The exact wavelengths and signs would need to be determined experimentally and corroborated with theoretical calculations to definitively assign the (R) and (S) configurations.

Theoretical and Computational Chemistry Studies of 1 Methylazepane 3 Carboxylic Acid Hydrochloride

Quantum Chemical Investigations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. DFT calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. For 1-methylazepane-3-carboxylic acid hydrochloride, DFT studies can elucidate the effects of the N-methylation, the carboxylic acid group, and protonation on the azepane ring's electronic environment. These calculations are typically performed using various functionals, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)) to ensure accurate results. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

In the case of this compound, the HOMO is expected to be localized primarily on the carboxylate group and the nitrogen atom, while the LUMO would be distributed over the carboxylic acid proton and the protonated amino group. Computational studies on the parent azepane molecule provide foundational data for understanding these properties. nih.govresearchgate.net The introduction of the methyl and carboxylic acid groups, along with protonation, would modulate these energy levels. The electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing protonated carboxylic acid group would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.

| Computational Method | Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| M06-2X | Azepane | -0.247 | -0.045 | 10.0 |

| B3LYP | Azepane | -0.188 | -0.045 | 8.16 |

| ωB97XD | Azepane | -0.247 | -0.056 | 11.7 |

| MP2 | Azepane | -0.247 | -0.086 | 12.9 |

Data for the parent azepane molecule, adapted from computational studies. nih.govresearchgate.net The values for this compound would be influenced by its specific substituents.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). wuxiapptec.comlibretexts.org

For this compound, the ESP analysis is expected to reveal distinct regions of charge localization. A strong positive potential (blue) would be centered around the acidic proton of the carboxylic acid and the hydrogen atom on the protonated nitrogen, making these sites susceptible to nucleophilic attack. nih.gov Conversely, regions of high electron density and negative potential (red) would be found around the oxygen atoms of the carbonyl group and the chloride anion, identifying them as likely sites for electrophilic interaction. libretexts.org The rest of the molecule's hydrocarbon framework would exhibit a relatively neutral potential (green). researchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The seven-membered azepane ring is flexible and can adopt several conformations, with the most common being the chair and boat forms, along with various twist-chair and twist-boat intermediates. researchgate.net The relative stability of these conformers is determined by factors such as angle strain, torsional strain, and non-bonded interactions. For this compound, the positions of the methyl and carboxylic acid substituents (axial vs. equatorial) will significantly influence the conformational preference.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational methods for exploring the conformational landscape of flexible molecules. mdpi.comeasychair.org MM calculations, using force fields like MMFF or AMBER, can efficiently determine the energies of different conformers and identify the most stable structures. MD simulations provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations and how it interacts with its environment, such as solvent molecules. mdpi.com These simulations are crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. For this compound, methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govgithub.io

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. nih.govmdpi.comresearchgate.net Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental results. sns.itnih.govresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. modgraph.co.ukescholarship.org These predictions are highly sensitive to the molecular geometry and conformation, making them a valuable tool for distinguishing between different isomers or conformers.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Protonated Amine (R₃N⁺-H) | 2700-3100 |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 (broad) |

| C-H Stretch | Alkyl (-CH₃, -CH₂-) | 2850-3000 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700-1725 |

| C-N Stretch | Amine (-C-N) | 1150-1200 |

These are typical frequency ranges predicted by DFT calculations for the respective functional groups and may vary based on the specific molecular environment and intermolecular interactions. nih.gov

Computational Analysis of Hydrogen Bonding Interactions in the Hydrochloride Form

The hydrochloride salt of 1-methylazepane-3-carboxylic acid exists as an ionic pair in the solid state, with the protonated azepane ring and a chloride anion. This structure allows for a complex network of hydrogen bonds, which are critical in determining the crystal packing and physical properties of the compound. The primary hydrogen bond donors are the proton on the tertiary amine (N⁺-H) and the hydroxyl proton of the carboxylic acid (-COOH). The acceptors include the chloride anion (Cl⁻) and the carbonyl oxygen of the carboxylic acid (C=O). nih.gov

Computational methods can be used to model these hydrogen bonding interactions and quantify their strength. mdpi.comrsc.org By analyzing the geometry of the hydrogen bonds (donor-acceptor distance and angle) and calculating their interaction energies, it is possible to understand the stability of the crystal lattice. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density at the bond critical points of the hydrogen bonds, providing further insight into their nature and strength. mdpi.com It is expected that strong hydrogen bonds of the N⁺-H···Cl⁻ and O-H···Cl⁻ types will be present, alongside potential O-H···O=C interactions leading to dimeric structures. rsc.orgacs.org

| Hydrogen Bond Type | Donor | Acceptor | Typical Computed Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Amine-Chloride | N⁺-H | Cl⁻ | 2.9 - 3.2 | 5 - 15 |

| Carboxyl-Chloride | O-H | Cl⁻ | 2.8 - 3.1 | 4 - 12 |

| Carboxyl Dimer | O-H | O=C | 2.6 - 2.8 | 6 - 10 |

These values are representative of computational studies on similar organic hydrochloride salts and carboxylic acids and provide an estimation for the interactions in this compound.

Theoretical Studies on Reaction Mechanisms and Transition States in Azepane Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally. acs.org In the context of azepane chemistry, theoretical studies can be employed to explore synthetic routes and understand the factors controlling reactivity and selectivity.

For instance, the synthesis of the azepane ring can be achieved through various methods, such as ring expansion of smaller piperidine (B6355638) precursors or cyclization reactions. researchgate.netrsc.org DFT calculations can be used to model the potential energy surfaces of these reactions, identifying the structures of transition states and intermediates. nih.gov By calculating the activation energies, one can predict the feasibility of a proposed reaction pathway and understand the origins of stereoselectivity and regioselectivity. researchgate.net Such studies are crucial for optimizing existing synthetic methods and designing novel routes to functionalized azepane derivatives like 1-methylazepane-3-carboxylic acid. researchgate.netresearchgate.net

Role As a Chemical Building Block and Scaffold in Advanced Organic and Medicinal Chemistry Research

Utilization in Stereoselective Synthesis as a Chiral Precursor

Stereoselective synthesis is a critical area of chemical research, focusing on the preferential formation of one stereoisomer over another. Chiral precursors, molecules that possess a defined three-dimensional arrangement, are instrumental in these processes, guiding the formation of new stereocenters in a predictable manner.

Application in the Construction of Complex Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry. The azepane ring of 1-methylazepane-3-carboxylic acid hydrochloride makes it a potential starting material for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The carboxylic acid and the secondary amine (after potential demethylation) functionalities provide reactive handles for intramolecular cyclization reactions or for coupling with other molecular fragments.

Despite this potential, published synthetic routes that explicitly use this compound to construct elaborate heterocyclic architectures are scarce. General strategies for building complex molecules from cyclic amino acid scaffolds exist, but specific studies detailing reaction conditions, yields, and the characterization of products derived from this particular compound are not found.

Integration into Synthetic Routes for Analog Design

Analog design is a cornerstone of medicinal chemistry, where a lead compound's structure is systematically modified to improve its biological activity, selectivity, or pharmacokinetic properties. As a functionalized scaffold, this compound could theoretically be integrated into various synthetic pathways to produce a series of related analogs. The carboxylic acid group can be converted into a wide range of functional groups (e.g., amides, esters, alcohols), while the azepane ring provides a distinct three-dimensional shape.

However, there is a lack of specific, published examples where this compound has been used as a key intermediate in a drug discovery program for the purpose of systematic analog design and the exploration of structure-activity relationships (SAR).

Scaffold for Chemical Library Synthesis (focused on chemical diversity)

Chemical libraries are large collections of distinct compounds used in high-throughput screening to identify new drug leads. A scaffold is a core molecular structure upon which a variety of substituents are attached to generate a library of diverse molecules. The 1-methylazepane-3-carboxylic acid structure is suitable for this purpose, offering multiple points for diversification.

While the principles of diversity-oriented synthesis are well-established, there is no specific documentation found that describes the use of this compound as the central scaffold for the generation of a large, diverse chemical library. Details on the synthetic strategies, the range of building blocks used, and the resulting molecular diversity of such a library are not available.

Role in Chemical Biology Tool Development (e.g., synthesis of probes for chemical research)

Chemical biology tools, such as molecular probes, are essential for studying biological processes. These tools are often derived from bioactive molecules and are modified to include reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification. The structure of this compound could serve as a foundation for such probes if it were part of a biologically active molecule.

The development of chemical probes is a sophisticated process that relies on a deep understanding of a molecule's interaction with its biological target. Currently, there is no available research that details the synthesis of chemical probes derived from this compound or its use in elucidating biological mechanisms.

Mechanistic Investigations of Chemical Reactions Involving 1 Methylazepane 3 Carboxylic Acid Hydrochloride

Elucidation of Reaction Pathways and Intermediate Species

Due to a lack of direct studies on 1-methylazepane-3-carboxylic acid hydrochloride, plausible reaction pathways are often inferred from studies of analogous N-methylated cyclic amino acids and general principles of organic reactions. Key reactions of this bifunctional molecule include esterification of the carboxylic acid group and reactions involving the tertiary amine.

Esterification: The esterification of the carboxylic acid moiety, a common transformation, likely proceeds via a Fischer-Speier esterification mechanism when reacted with an alcohol under acidic conditions. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com The reaction pathway is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of water, followed by deprotonation of the carbonyl oxygen, yields the final ester product.

Intermediates in Synthesis: The synthesis of substituted azepanes can involve various intermediates depending on the synthetic route. For instance, chemoenzymatic methods can generate enantioenriched 2-aryl azepanes, which can then be converted to N'-aryl ureas. These ureas can rearrange upon treatment with a base, proceeding through a configurationally stable benzyllithium (B8763671) intermediate to yield 2,2-disubstituted azepanes. nih.gov Other synthetic approaches may involve α-amino-organolithium compounds as key nucleophilic intermediates. whiterose.ac.uk In the context of forming the azepane ring itself, intramolecular cyclization of amino acid-derived diazoketones can proceed through diazonium and ammonium (B1175870) intermediates. researchgate.net

A plausible reaction pathway for the Fischer esterification of this compound is detailed below:

| Step | Description | Intermediate Species |

| 1 | Protonation of the carbonyl oxygen | Protonated carboxylic acid |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Oxonium ion intermediate |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Ester product |

Kinetic and Thermodynamic Parameters of Key Transformations

Kinetics of Esterification: The kinetics of Fischer esterification are known to be influenced by several factors, including the structure of the carboxylic acid and the alcohol, the concentration of the acid catalyst, and the reaction temperature. For the esterification of fatty acids, the activation energy has been found to be around 53 kJ/mol for secondary alcohols. ucr.ac.cr The rate of intramolecular cyclization of amino esters to form lactams is significantly influenced by the ring size, with the formation of 5- and 6-membered rings being kinetically favored over 7-membered rings at physiological temperatures. nih.gov

Thermodynamics of Cyclization: The thermodynamics of intramolecular cyclization reactions are governed by the change in enthalpy and entropy. The formation of cyclic structures from linear precursors is entropically disfavored. However, the enthalpic contributions from bond formation and the relief of strain can drive the reaction forward. Studies on the thermal cyclization of dipeptides in aqueous solutions have shown that the conversion of a linear structure to a more stable cyclic one is a thermodynamically favorable process. acs.org The transfer free energies of amino acid side chains from a dilute phase to a condensed phase also provide insights into the thermodynamic driving forces in related biological processes. biorxiv.org

Below is a hypothetical table of kinetic parameters for the esterification of 1-methylazepane-3-carboxylic acid with methanol, based on typical values for similar reactions.

| Parameter | Value |

| Activation Energy (Ea) | 50-60 kJ/mol |

| Pre-exponential Factor (A) | 10^8 - 10^10 s^-1 |

| Rate Constant (k) at 298 K | Varies with catalyst concentration |

Influence of Solvent and Catalyst on Reaction Selectivity and Efficiency

Solvent Effects: Solvents can influence reaction rates and equilibria through their polarity, proticity, and ability to solvate reactants, intermediates, and transition states. For reactions involving amino acids, polar aprotic solvents have been shown to be effective for cross-aldol reactions. researchgate.net In proline-catalyzed amination reactions, cyclic carbonates like propylene (B89431) carbonate have been used as sustainable solvent alternatives. mdpi.com The use of deep eutectic solvents has also been explored to influence chemoselectivity in competing aldol (B89426) and Knoevenagel reactions. nih.gov The presence of salts in the solvent can also modulate intermolecular interactions between amino acid side chains. nih.gov

Catalyst Influence: Catalysts play a crucial role in accelerating reactions and controlling their selectivity. In the synthesis of azepane derivatives, various catalysts have been employed. For instance, Cu(I) catalysts are effective in tandem amination/cyclization reactions of fluorinated allenynes to produce functionalized azepines. nih.gov Organocatalysts, such as amino acids, have been used in asymmetric reactions in cyclic carbonate solvents. ncl.ac.uk In the context of esterification, both Brønsted and Lewis acids are commonly used. mdpi.com The choice of catalyst can be critical; for example, in the synthesis of substituted azepanes, a chemoenzymatic approach using imine reductases or monoamine oxidases allows for the generation of enantioenriched products. nih.gov

The following table summarizes the potential effects of different solvents and catalysts on a hypothetical reaction of this compound.

| Reaction Type | Solvent | Catalyst | Expected Outcome |

| Esterification | Methanol (reagent and solvent) | Sulfuric Acid | High yield of the methyl ester |

| Amide formation | Dichloromethane | DCC/HOBt | Formation of an amide bond |

| Ring functionalization | THF | Organolithium reagents | Substitution at the α-position to the nitrogen |

Protonation and Deprotonation Equilibria in the Hydrochloride Form

As a hydrochloride salt of an amino acid, 1-methylazepane-3-carboxylic acid exists in a protonated form in the solid state and in acidic to neutral aqueous solutions. The protonation and deprotonation equilibria are characterized by the pKa values of the carboxylic acid group and the conjugate acid of the tertiary amine.

The carboxylic acid group is expected to have a pKa value typical for α-amino acids, generally in the range of 2-3. The protonated tertiary amine will have a higher pKa, likely in the range of 9-11, similar to other N-alkylated cyclic amines. For comparison, the pKa values of some piperazine (B1678402) derivatives have been determined at various temperatures. uregina.ca

The equilibrium can be represented as follows:

H₂A⁺ ⇌ HA + H⁺ (pKa1, for the carboxylic acid) HA ⇌ A⁻ + H⁺ (pKa2, for the protonated amine)

Where H₂A⁺ is the fully protonated form, HA is the zwitterionic form, and A⁻ is the anionic form. The deprotonation of hydrochloride salts of amino acid esters can be achieved using reagents like activated zinc dust. nih.govcore.ac.uk The presence of the hydrochloride salt can also affect the properties and reactivity of the molecule in different environments. researchgate.net

A table of estimated pKa values for 1-methylazepane-3-carboxylic acid is presented below, based on analogous structures.

| Functional Group | Estimated pKa |

| Carboxylic Acid | ~2.5 |

| Protonated Tertiary Amine | ~10.5 |

Future Research Directions and Emerging Paradigms in Azepane Chemistry

Exploration of Sustainable and Green Synthetic Routes for Azepane Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, and the production of azepane derivatives is no exception. Future research will likely focus on developing more environmentally friendly and sustainable methods for constructing the azepane ring system. This includes the use of non-toxic catalysts, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation. nih.govjocpr.com

One promising approach is the use of catalytic systems that enable direct C-H functionalization, which can reduce the number of synthetic steps and avoid the use of pre-functionalized substrates. mdpi.com Additionally, the development of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, can significantly improve the efficiency and sustainability of azepane synthesis. researchgate.net The exploration of alternative energy sources, such as microwave irradiation and ultrasound, may also lead to more efficient and greener synthetic protocols. nih.gov

A comparative overview of traditional versus green synthetic approaches is presented in Table 1.

Table 1: Comparison of Traditional and Green Synthetic Routes for Heterocycles

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Emphasizes the use of water, supercritical CO2, or bio-based solvents. jocpr.com |

| Catalysts | May use stoichiometric and often toxic reagents. | Focuses on non-toxic, recyclable catalysts. nih.gov |

| Energy | Can be energy-intensive with prolonged heating. | Utilizes alternative energy sources like microwaves to reduce reaction times. nih.gov |

| Waste | Tends to generate significant amounts of chemical waste. | Aims for high atom economy and minimal waste production. jocpr.com |

| Feedstocks | Often relies on petroleum-based starting materials. | Seeks to use renewable feedstocks. jocpr.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Bayesian optimization, a machine learning technique, is particularly well-suited for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and selectivity. mdpi.com This approach can significantly reduce the number of experiments required, saving time and resources. mdpi.com As more data on azepane synthesis becomes available, the predictive power of these models will continue to improve, enabling the in silico design of highly efficient and selective synthetic routes. preprints.org

Key applications of AI and ML in azepane chemistry are summarized in Table 2.

Table 2: Applications of AI and Machine Learning in Azepane Synthesis

| Application | Description | Potential Impact |

|---|---|---|

| Retrosynthetic Analysis | AI-powered tools can predict viable synthetic routes by working backward from the target molecule. preprints.org | Accelerates the design of synthetic strategies for novel azepane derivatives. |

| Reaction Condition Optimization | ML models can analyze various reaction parameters to identify the optimal conditions for a specific transformation. researchgate.netmdpi.com | Improves reaction yields and selectivity while minimizing experimental effort. |

| Novel Route Discovery | Generative models can propose entirely new synthetic pathways that may be more efficient than known methods. preprints.org | Leads to the discovery of innovative and more sustainable synthetic methods. |

| Property Prediction | AI can predict the physicochemical and pharmacokinetic properties of new azepane compounds. preprints.org | Aids in the early-stage selection of drug candidates with desirable properties. |

Development of Novel Reactivity and Catalytic Systems for Azepane Functionalization

The development of novel catalytic systems is crucial for accessing a wider range of functionalized azepane derivatives. acs.org Future research will likely focus on catalysts that can selectively functionalize specific positions of the azepane ring with high efficiency and stereoselectivity. nih.govescholarship.org This includes the use of transition-metal catalysts, such as palladium and copper, to mediate cross-coupling reactions that introduce new carbon-carbon and carbon-heteroatom bonds. acs.orgescholarship.org

Furthermore, the exploration of cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, could lead to new and previously inaccessible synthetic routes. nih.gov The design of new ligands for metal catalysts will also play a key role in controlling the reactivity and selectivity of these transformations. The ultimate goal is to develop a toolbox of catalytic methods that allow for the precise and predictable functionalization of the azepane scaffold. researchgate.net

Advanced Studies in Supramolecular Chemistry and Self-Assembly Utilizing Azepane Cores

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer exciting opportunities for the use of azepane derivatives. longdom.orgpurkh.comresearchgate.net The unique three-dimensional structure of the azepane ring can be exploited to design molecules that self-assemble into well-defined nanostructures. purkh.com These self-assembled systems could have applications in areas such as drug delivery, materials science, and catalysis.

Future research in this area may involve the synthesis of azepane-containing molecules with specific recognition motifs that can direct their assembly into desired architectures. The study of host-guest chemistry, where an azepane-based molecule acts as a host for a smaller guest molecule, could also lead to the development of new sensors and molecular machines. longdom.org

Application in Novel Chemical Probe and Tool Design for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The azepane scaffold, with its diverse functionalization possibilities, is an attractive starting point for the design of novel chemical probes. nih.govscispace.com By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups to the azepane ring, researchers can create tools to visualize and track biological processes in real-time. ljmu.ac.uk

Future work in this area will likely involve the design and synthesis of azepane-based probes that are highly selective for specific protein targets. researchgate.net These probes could be used to investigate the role of these proteins in health and disease, and to identify new therapeutic targets. The development of photoaffinity probes, which can be used to covalently label their protein targets upon exposure to light, will be another important area of research.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-methylazepane-3-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves ring-closing reactions or functional group modifications. For example, analogous compounds like 1-methyladamantane-3-carboxylic acid chloride are synthesized via Friedel-Crafts acylation followed by hydrochlorination . Purification may involve recrystallization using polar aprotic solvents (e.g., acetone) or column chromatography with silica gel. Purity can be verified via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR can confirm the azepane ring structure, methyl group position, and carboxylate proton environment.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3000 cm (HCl salt N–H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M-Cl] ions) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation trends. Monitor via HPLC for impurity formation .

Advanced Research Questions

Q. How can a robust HPLC method be developed for quantifying this compound in biological matrices?

- Methodology :

- Column : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) .

- Mobile Phase : Optimize with a gradient of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min .

- Detection : UV at 207–210 nm for carboxylic acid derivatives. Validate linearity (1–100 µg/mL), recovery (>98%), and precision (RSD <2%) .

Q. What approaches are suitable for profiling impurities in this compound?

- Methodology :

- For Known Impurities : Use reference standards (e.g., EP/JP impurities) and TLC with chloroform/methanol/cyclohexane/ammonia (90:10:5:1) for separation .

- For Unknowns : Employ LC-MS/MS to identify degradation products (e.g., decarboxylated or demethylated derivatives). Quantify via peak area normalization .

Q. How can the acid-catalyzed degradation kinetics of this compound be studied?

- Methodology : Conduct stress testing at varying pH (1–6) and temperatures (25–60°C). Monitor degradation via UV-Vis or HPLC. Use Arrhenius plots to calculate activation energy () and predict shelf life .

Q. What in silico tools can predict the pharmacokinetic properties of this compound?

- Methodology : Apply QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) can assess binding affinity to target receptors (e.g., GPCRs) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.